molecular formula C19H15ClO3 B3838128 2-chloro-2-(3-oxo-1-phenylbutyl)-1H-indene-1,3(2H)-dione CAS No. 42581-23-7

2-chloro-2-(3-oxo-1-phenylbutyl)-1H-indene-1,3(2H)-dione

Cat. No.: B3838128
CAS No.: 42581-23-7
M. Wt: 326.8 g/mol
InChI Key: OWRBRNJMOKYORB-UHFFFAOYSA-N
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Description

2-chloro-2-(3-oxo-1-phenylbutyl)-1H-indene-1,3(2H)-dione is a synthetic organic compound with a complex structure It is characterized by the presence of a chloro group, a phenyl group, and an indene-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-2-(3-oxo-1-phenylbutyl)-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the indene-dione core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenylbutyl group: This step often involves Friedel-Crafts alkylation, where a phenylbutyl halide reacts with the indene-dione core in the presence of a Lewis acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-chloro-2-(3-oxo-1-phenylbutyl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the chloro group or to reduce the carbonyl groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a strong base, such as sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2-chloro-2-(3-oxo-1-phenylbutyl)-1H-indene-1,3(2H)-dione has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers may use this compound to study its effects on biological systems, including its potential as an anti-cancer or anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 2-chloro-2-(3-oxo-1-phenylbutyl)-1H-indene-1,3(2H)-dione involves its interaction with molecular targets such as enzymes or receptors. The chloro and phenyl groups may facilitate binding to specific sites, while the indene-dione moiety could participate in redox reactions or other biochemical processes. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-2-(3-oxo-1-phenylpropyl)-1H-indene-1,3(2H)-dione
  • 2-chloro-2-(3-oxo-1-phenylpentyl)-1H-indene-1,3(2H)-dione
  • 2-bromo-2-(3-oxo-1-phenylbutyl)-1H-indene-1,3(2H)-dione

Uniqueness

2-chloro-2-(3-oxo-1-phenylbutyl)-1H-indene-1,3(2H)-dione is unique due to the specific positioning of the chloro group and the length of the phenylbutyl chain. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-chloro-2-(3-oxo-1-phenylbutyl)indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClO3/c1-12(21)11-16(13-7-3-2-4-8-13)19(20)17(22)14-9-5-6-10-15(14)18(19)23/h2-10,16H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRBRNJMOKYORB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)C2(C(=O)C3=CC=CC=C3C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42581-23-7
Record name 2-CHLORO-2-(3-OXO-1-PHENYL-BUTYL)-INDAN-1,3-DIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-2-(3-oxo-1-phenylbutyl)-1H-indene-1,3(2H)-dione
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2-chloro-2-(3-oxo-1-phenylbutyl)-1H-indene-1,3(2H)-dione
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